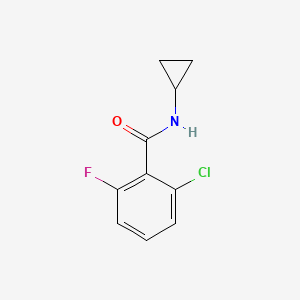

2-chloro-N-cyclopropyl-6-fluorobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-6-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-7-2-1-3-8(12)9(7)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQHGOXEERLQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-cyclopropyl-6-fluorobenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoic acid and cyclopropylamine.

Reaction Conditions: The carboxylic acid group of 2-chloro-6-fluorobenzoic acid is first activated using reagents like thionyl chloride (SOCl2) to form the corresponding acyl chloride.

Amidation: The acyl chloride is then reacted with cyclopropylamine under controlled conditions to yield this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro groups on the aromatic ring participate in nucleophilic aromatic substitution (NAS) under specific conditions:

Reduction Reactions

The amide and cyclopropyl moieties undergo selective reduction:

Oxidation Reactions

The cyclopropyl group and aromatic system are susceptible to oxidation:

Hydrolysis

The amide bond undergoes hydrolysis under acidic or basic conditions:

Ring-Opening Reactions

The strained cyclopropane ring reacts under thermal or photochemical conditions:

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings:

Mechanistic Insights

-

Substitution : Chlorine’s higher leaving-group ability compared to fluorine dominates reactivity .

-

Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) makes cyclopropane prone to ring-opening via radical or ionic pathways .

-

Amide Stability : The amide bond resists hydrolysis unless under prolonged acidic/basic conditions .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 2-chloro-N-cyclopropyl-4-fluorobenzamide:

Scientific Research Applications

2-chloro-N-cyclopropyl-4-fluorobenzamide is used in scientific research across multiple fields.

Chemistry It serves as a building block in the synthesis of complex molecules.

Biology It is investigated for potential biological activities and interactions with biomolecules.

Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry It is used in developing new materials and chemical processes.

Biological Activities

2-chloro-N-cyclopropyl-4-fluorobenzamide has unique structural features and potential biological activities, making it of interest in medicinal chemistry. The molecular formula is C8H8ClFNO, indicating a chloro group, a fluorine atom, and a cyclopropyl moiety attached to a benzamide structure. The arrangement of these substituents contributes to its chemical properties and biological activities.

Key features include:

- Chloro Group : Enhances reactivity and potential interactions with biological targets.

- Cyclopropyl Moiety : Imparts unique steric and electronic properties influencing binding affinities.

- Fluorine Atom : Often associated with increased metabolic stability and lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest it may modulate enzyme activity, potentially affecting cellular signaling pathways involved in disease processes.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines. Mechanistically, it may interfere with critical pathways such as apoptosis and cell cycle regulation.

Antimicrobial Activity

It has been investigated for antimicrobial properties and shown to exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Anticancer | Human cancer cell lines | Reduced cell viability |

| Antimicrobial | Various bacterial strains | Inhibited growth |

Other applications:

- Labeled amino pyrimidine derivatives can be used as radiotracers/radiomarkers for imaging .

- Useful in staging or diagnosing diseases/disorders like chronic autoimmune urticaria, allergy, atherosclerosis, B-cell lymphoma, type 1 and 2 diabetes, inflammatory bowel disease, and certain autoimmune syndromes .

- May be useful in treating diseases/disorders resulting from BTK-expressing cell growth dysregulation and those characterized by pathological proliferation and/or tissue infiltration of B lymphocytes .

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-6-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the presence of chloro, cyclopropyl, and fluoro groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Halogen Diversity : The target compound’s 2-Cl and 6-F substituents contrast with analogs like 3-bromo-6-chloro-2-fluorobenzamide , where bromine and chlorine introduce greater steric bulk and polarizability.

- Trifluoropropoxy Group : The analog in incorporates a trifluoropropoxy chain, which enhances lipophilicity and metabolic resistance compared to the cyclopropyl group.

Biological Activity

2-Chloro-N-cyclopropyl-6-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated aromatic ring with a cyclopropyl amine moiety and a fluorine substituent, which contribute to its unique biological properties. Its molecular formula is CHClFNO, with a molecular weight of approximately 201.65 g/mol. The presence of the halogen atoms and the cyclopropyl group are crucial for its activity against various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors that modulate cellular signaling pathways. The compound has been shown to inhibit certain protein activities involved in disease pathways, making it a candidate for therapeutic applications in cancer and inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies have indicated that it may act as an inhibitor for proteins involved in cancer progression, such as receptor tyrosine kinases (RTKs) .

- Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in HCC cells | , |

| Anti-inflammatory | Modulation of cytokine release | , |

| Enzyme Inhibition | Selective inhibition of RTKs | , |

Case Study: Inhibition of Hepatocellular Carcinoma (HCC)

In a study focused on hepatocellular carcinoma, this compound demonstrated significant growth inhibitory effects. The compound was found to induce apoptosis in HCC cells and inhibit the phosphorylation of key RTKs such as FGFR4 and HER3, which are critical for tumor growth and survival. This suggests that the compound could serve as a lead for developing new anticancer therapies targeting these pathways .

Future Directions in Research

Further investigations are needed to fully elucidate the pharmacokinetics and pharmacodynamics of this compound. Future studies should focus on:

- In Vivo Studies : Conducting animal model studies to assess the therapeutic efficacy and safety profile.

- Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the chemical structure affect biological activity.

- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound will provide insights into its potential applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-chloro-N-cyclopropyl-6-fluorobenzamide, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves coupling cyclopropylamine with 2-chloro-6-fluorobenzoic acid derivatives via amidation reactions. Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimide reagents) is critical for efficient bond formation. Intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are used to confirm substituent positions and electronic environments. Fluorine’s electronegativity induces distinct deshielding in adjacent protons .

- X-ray Crystallography : Single-crystal XRD with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing arrangements. Proper crystal growth conditions (slow evaporation from DCM/hexane) are essential .

- IR Spectroscopy : Stretching frequencies for amide (C=O, ~1650 cm) and C-Cl bonds (~550 cm) validate functional groups .

Q. How does the presence of halogen substituents (Cl, F) influence the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : Chlorine and fluorine enhance hydrophobicity, reducing aqueous solubility. Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Buffered solutions (pH 1–13) reveal hydrolysis susceptibility, particularly at the amide bond under acidic/basic conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations be optimized to predict the electronic properties and reaction mechanisms involving this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties like bond dissociation energies. Basis sets (e.g., 6-311+G(d,p)) and solvent models (PCM for DMSO) account for solvation effects. Reaction pathways (e.g., nucleophilic substitution at Cl/F sites) are mapped using intrinsic reaction coordinate (IRC) analysis .

Q. What experimental strategies are recommended to resolve contradictions between computational predictions and empirical observations in the compound’s reactivity?

- Methodological Answer : Systematic validation includes:

- Multi-method DFT : Compare B3LYP, M06-2X, and ωB97X-D functionals for energy barriers.

- Kinetic Studies : Monitor reaction rates (e.g., Cl/F substitution) via NMR or GC-MS.

- Isotopic Labeling : -tracing in hydrolysis experiments clarifies mechanistic pathways .

Q. What in vitro methodologies are suitable for investigating the bioactivity of this compound against specific enzyme targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Dose-response curves (IC) using fluorescence-based substrates (e.g., protease or kinase targets).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamics.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes, validated by mutagenesis studies .

Q. How does the cyclopropyl group modulate the compound’s conformational flexibility and intermolecular interactions in crystal packing?

- Methodological Answer : The cyclopropyl ring imposes torsional strain, favoring planar amide conformations. Hirshfeld surface analysis (CrystalExplorer) identifies dominant interactions (e.g., C-H···O, halogen bonding). Thermal ellipsoid plots (from XRD) reveal rigidity, while DSC/TGA assess phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.